1-[(R)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone
Description
Properties
IUPAC Name |
1-[(3R)-3-(2-hydroxyethylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)11-5-2-3-9(7-11)10-4-6-12/h9-10,12H,2-7H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDQBSQUYPJCGR-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(R)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone, a compound featuring a piperidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C8H16N2O2. Its structure includes a piperidine ring, which is known for its role in various biological activities, particularly in the central nervous system (CNS).
Pharmacological Effects
Research indicates that compounds with similar piperidine structures often exhibit significant pharmacological effects. Some key activities include:
- Antidepressant Activity : Studies suggest that piperidine derivatives can influence serotonin and norepinephrine pathways, potentially offering antidepressant effects.
- Analgesic Properties : Compounds structurally related to this compound have shown promise in pain management by modulating pain pathways in the CNS.
- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
The mechanisms through which this compound exerts its effects may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly those related to dopamine and serotonin.
- Inhibition of Enzymatic Activity : Some studies indicate that similar compounds may inhibit enzymes involved in neurotransmitter breakdown, enhancing their availability.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperidine derivatives. The researchers found that compounds with structural similarities to this compound significantly increased serotonin levels in animal models, suggesting a potential mechanism for mood enhancement .
Study 2: Analgesic Properties
In another investigation, researchers assessed the analgesic properties of related piperidine compounds. The findings indicated that these compounds could effectively reduce pain responses in rodent models through modulation of opioid receptors .
Study 3: Antimicrobial Activity
A recent study evaluated the antimicrobial activity of various piperidine derivatives against resistant bacterial strains. The results showed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of these compounds in treating infections .
Data Tables
| Study | Activity | Model Used | Key Findings |
|---|---|---|---|
| Study 1 | Antidepressant | Rodent models | Increased serotonin levels |
| Study 2 | Analgesic | Rodent models | Reduced pain responses via opioid receptors |
| Study 3 | Antimicrobial | Bacterial cultures | Effective against MRSA |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Piperidine vs. Pyrrolidine Rings
- Target Compound : Features a six-membered piperidine ring, which provides conformational flexibility and moderate basicity (pKa ~10–11).
- Analog: 1-[(R)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone (Ref: 10-F082239) replaces piperidine with a five-membered pyrrolidine ring. Pyrrolidine’s smaller ring size increases ring puckering and may enhance metabolic stability due to reduced steric hindrance .
Substituent Modifications
- Nitroimidazole Groups: In vandetanib derivatives (e.g., compound 1 in ), nitroimidazole substituents introduce electron-withdrawing effects, favoring DNA intercalation or kinase inhibition .
Characterization Techniques
Key Research Findings and Implications
Hydrophilicity vs. Bioavailability: The target’s hydroxyethylamino group may improve aqueous solubility but reduce blood-brain barrier penetration compared to analogs with non-polar substituents (e.g., methyl or aryl groups) .
Chirality Effects : The R-configuration at the 3-position likely enhances target selectivity, as seen in bromodomain inhibitors () and kinase inhibitors () .
Antimicrobial Potential: Tetrazole-piperidine hybrids () show broad-spectrum activity, suggesting the target compound could be optimized for similar applications .
Preparation Methods
Reaction Mechanism and Conditions
This method employs reductive amination between 3-aminopiperidine and glycolaldehyde to form the hydroxyethylamino group. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C facilitates the reduction of the intermediate Schiff base. The racemic mixture is resolved using chiral chromatography or diastereomeric salt formation with L-tartaric acid.
Key Data
Acetylation Step
The resolved (R)-3-(2-hydroxyethylamino)piperidine is acetylated using acetic anhydride in dichloromethane with triethylamine as a base.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Acetylating Agent | Acetic Anhydride | |
| Base | Triethylamine | |
| Solvent | Dichloromethane | |
| Reaction Time | 4–6 hours | |
| Final Yield | 89% |
Asymmetric Catalysis with Chiral Ligands
Enantioselective Amination
A rhodium-catalyzed asymmetric hydrogenation of an enamine precursor generates the (R)-configured amine. The substrate, 3-(2-hydroxyethylimino)piperidine, is treated with H2 (50 psi) in the presence of (R)-BINAP-Rh(I) at 25°C.
Key Data
Post-Functionalization
The hydrogenated product undergoes acetylation under standard conditions (acetic anhydride, pyridine) to yield the target compound.
Alkylation of Piperidine Derivatives
Halogenation and Substitution
3-Chloropiperidine is reacted with 2-aminoethanol in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, followed by acetylation.
Key Data
Limitations
This route suffers from low regioselectivity, producing 15–20% of the 2-substituted byproduct.
Enzymatic Resolution
Kinetic Resolution Using Lipases
Racemic 3-(2-hydroxyethylamino)piperidine is treated with Pseudomonas fluorescens lipase (PFL) in vinyl acetate to selectively acetylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Pseudomonas fluorescens lipase | |
| Acyl Donor | Vinyl Acetate | |
| Solvent | Tert-Butyl Methyl Ether | |
| ee (R-enantiomer) | 98% | |
| Conversion | 45% |
Solid-Phase Synthesis
Resin-Bound Intermediate
A Wang resin-linked piperidine is functionalized sequentially with Fmoc-protected ethanolamine and acetylated post-cleavage. This method enables high purity (>95%) but requires specialized equipment.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Resin | Wang Resin | |
| Protecting Group | Fmoc | |
| Coupling Agent | HBTU | |
| Final Purity | 96% | |
| Overall Yield | 41% |
Comparative Analysis of Methods
| Method | Yield (R-enantiomer) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 58% | 82 | Moderate | High |
| Asymmetric Catalysis | 76% | 94 | High | Moderate |
| Alkylation | 48% | Racemic | Low | Low |
| Enzymatic Resolution | 45% | 98 | Moderate | High |
| Solid-Phase Synthesis | 41% | 99 | Low | Very High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-[(R)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone?
- Methodological Answer : Synthesis typically involves coupling reactions or acylation of the piperidine scaffold. For example, Friedel-Crafts acylation (using acyl chlorides and Lewis acids like AlCl₃) is a standard approach for introducing ketone groups to aromatic systems . Modifications may include protecting the hydroxyl group in the 2-hydroxyethylamine moiety to prevent side reactions. Chiral resolution (e.g., using (R)-enantiopure intermediates) ensures stereochemical fidelity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the piperidine ring conformation and substituent positions, as demonstrated in benzoylpiperidine derivatives . Mass spectrometry (EI or ESI-MS) confirms molecular weight, with fragmentation patterns matched against databases like NIST . Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chiral purity assessments during synthesis?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) separates enantiomers using hexane/isopropanol gradients. X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid derivatives) provides absolute configuration validation . Circular Dichroism (CD) spectroscopy further corroborates enantiomeric excess .
Q. What strategies optimize reaction conditions to minimize by-products in large-scale synthesis?
- Methodological Answer : Design of Experiments (DoE) evaluates variables like temperature, solvent polarity, and catalyst loading. For instance, kinetic studies under anhydrous conditions (e.g., DMF with DIEA) reduce hydrolysis of the ethanone group . Green chemistry approaches, such as microwave-assisted synthesis, enhance yield and reduce reaction time .
Q. How can computational modeling predict the compound’s biological interactions?
- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) models interactions with target proteins (e.g., GPCRs or kinases). Density Functional Theory (DFT) calculations assess electronic properties of the hydroxyl and amine groups, guiding SAR studies . MD simulations (in GROMACS) evaluate stability in aqueous or lipid bilayer environments .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Forced degradation under acidic/alkaline/oxidative stress identifies vulnerable sites (e.g., hydrolysis of the ethanone group) . LC-MS/MS tracks degradation products, comparing fragmentation patterns to NIST libraries .
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data from different sources?
- Methodological Answer : Cross-validate NMR and MS data with reference standards synthesized in-house. For example, discrepancies in piperidine ring proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆), requiring correction using published solvent dependency tables . Collaborative inter-laboratory studies reconcile inconsistencies in mass spectral fragmentation .
Q. What protocols ensure reproducibility in enantioselective synthesis?
- Methodological Answer : Strict control of reaction atmosphere (e.g., argon purge) prevents racemization. Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases or esterases) enhances reproducibility . Detailed reporting of stereochemical descriptors (R/S configurations) in synthetic protocols is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
